3-(Bis(tert-butoxycarbonyl)amino)propanal

Overview

Description

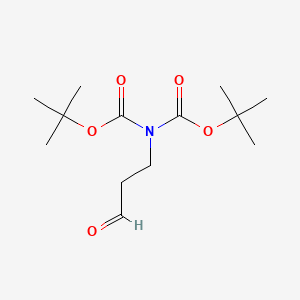

“3-(Bis(tert-butoxycarbonyl)amino)propanal” is a chemical compound with the CAS Number: 1112262-49-3 and a molecular weight of 273.33 . Its IUPAC name is di (tert-butyl) 3-oxopropylimidodicarbonate .

Molecular Structure Analysis

The linear formula of “3-(Bis(tert-butoxycarbonyl)amino)propanal” is C13H23NO5 . For a more detailed structural analysis, techniques such as NMR spectroscopy can be used.Physical And Chemical Properties Analysis

“3-(Bis(tert-butoxycarbonyl)amino)propanal” is a compound with a molecular weight of 273.33 . More detailed physical and chemical properties such as melting point, boiling point, and solubility would require experimental determination or prediction using computational methods.Scientific Research Applications

Synthesis of Phosphatidyl Ethanolamines

3-(Bis(tert-butoxycarbonyl)amino)propanal: is employed in the synthesis of phosphatidyl ethanolamines, which are crucial components of biological membranes. These compounds play a significant role in membrane fusion, cell signaling, and the activation of enzymes and ion channels .

Preparation of Protected Amino Acids

This compound is used in the preparation of tert-butyloxycarbonyl (Boc)-protected amino acids. The Boc group is a common protecting group used in peptide synthesis to prevent unwanted side reactions .

Development of Amino Acid Ionic Liquids

The compound serves as a precursor in the development of amino acid ionic liquids. These ionic liquids have potential applications in green chemistry due to their low volatility and ability to dissolve a wide range of materials .

Research in Peptide Coupling Reagents

It is utilized as a reagent in peptide coupling reactions. The stability and reactivity of this compound make it suitable for forming peptide bonds without racemization .

Medicinal Chemistry

In medicinal chemistry, 3-(Bis(tert-butoxycarbonyl)amino)propanal is used in the design and synthesis of drug candidates. Its role in building complex molecular structures is vital for creating new therapeutic agents .

Material Science

This compound finds applications in material science, particularly in the synthesis of polymers and resins. Its functional groups allow for cross-linking, which is essential in creating materials with desired mechanical properties .

Analytical Chemistry

In analytical chemistry, it is used as a standard or reference compound in various chromatographic and spectrometric methods, aiding in the identification and quantification of substances .

Bioconjugation Techniques

3-(Bis(tert-butoxycarbonyl)amino)propanal: is involved in bioconjugation techniques where it is used to link biomolecules to other compounds, such as fluorescent dyes or therapeutic agents, enhancing their properties or functionalities .

properties

IUPAC Name |

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(3-oxopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5/c1-12(2,3)18-10(16)14(8-7-9-15)11(17)19-13(4,5)6/h9H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZQYATPTVWCYAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCC=O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Bis(tert-butoxycarbonyl)amino)propanal | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(3,5-Dichlorophenyl)triazol-4-yl]methanol](/img/structure/B1465123.png)

![6-Methoxy-benzo[B]thiophene-2-carboxylic acid methyl ester](/img/structure/B1465124.png)

![cis-3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1465132.png)

![[2-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine](/img/structure/B1465141.png)